- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems, Journal of Organic Chemistry, 2019, 84(7), 3801-3816

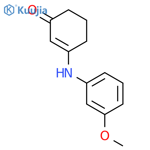

Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine Chemische en fysische eigenschappen

Naam en identificatie

-

- Bis(3-methoxyphenyl)amine

- 3-Methoxy-N-(3-methoxyphenyl)aniline

- 3,3'-dimethoxydiphenylamine

- 3-methoxy-N-(3-methoxyphenyl)benzenamine

- Bis-(3-methoxy-phenyl)-amin

- di(3-methoxyphenyl)amine

- di-(m-methoxyphenyl)amine

- SUTJWELGLJHXGI-UHFFFAOYSA-N

- N-(3-Methoxyphenyl)-3-methoxyaniline

- AK123449

- AX8247627

- X6608

- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-

- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)

- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)

- AKOS016011823

- SB80175

- C77155

- AS-65764

- CS-0150329

- MFCD23703137

- 92248-06-1

- DTXSID20578736

- DA-00810

- SCHEMBL1085867

-

- MDL: MFCD23703137

- Inchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3

- InChI-sleutel: SUTJWELGLJHXGI-UHFFFAOYSA-N

- LACHT: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1

Berekende eigenschappen

- Exacte massa: 229.11000

- Monoisotopische massa: 229.110278721g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 4

- Complexiteit: 200

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 3.8

- Topologisch pooloppervlak: 30.5

Experimentele eigenschappen

- PSA: 30.49000

- LogboekP: 3.52040

Bis(3-methoxyphenyl)amine Beveiligingsinformatie

Bis(3-methoxyphenyl)amine Douanegegevens

- HS-CODE:2922299090

- Douanegegevens:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bis(3-methoxyphenyl)amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1199724-5g |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95% | 5g |

$540 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95+% | 100mg |

365CNY | 2021-05-07 | |

| Aaron | AR01DOEL-1g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 1g |

$133.00 | 2025-02-09 | |

| 1PlusChem | 1P01DO69-1g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 1g |

$90.00 | 2024-04-20 | |

| Aaron | AR01DOEL-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 5g |

$464.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220969-1g |

Bis(3-methoxyphenyl)amine |

92248-06-1 | 95% | 1g |

¥972.00 | 2024-04-25 | |

| A2B Chem LLC | AX16673-250mg |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 250mg |

$110.00 | 2024-07-18 | |

| A2B Chem LLC | AX16673-100mg |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 100mg |

$85.00 | 2024-07-18 | |

| 1PlusChem | 1P01DO69-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95% | 5g |

$323.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D752687-5g |

Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |

92248-06-1 | 95+% | 5g |

$460 | 2025-02-27 |

Bis(3-methoxyphenyl)amine Productiemethode

Synthetic Routes 1

Synthetic Routes 2

- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor, Journal of the American Chemical Society, 2013, 135(1), 232-241

Synthetic Routes 3

- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V, Synlett, 2008, (12), 1870-1876

Synthetic Routes 4

- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Synthetic Routes 5

1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux

- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones, Molecules, 2013, 18, 10334-10351

Synthetic Routes 6

1.2 Reagents: Water

- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,

Synthetic Routes 7

- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

- Regioselective Synthesis of Oxygenated Carbazoles, 2006, , ,

Synthetic Routes 9

- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,

Synthetic Routes 10

- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,

Synthetic Routes 11

- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines, Synlett, 2009, (19), 3198-3200

Synthetic Routes 12

- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Synthetic Routes 13

- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,

Synthetic Routes 14

- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts, Tetrahedron, 2018, 74(38), 5486-5493

Synthetic Routes 15

- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,

Synthetic Routes 16

- Preparation of hole transport materials, China, , ,

Synthetic Routes 17

- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 18

1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C

- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,

Synthetic Routes 19

- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes, Australian Journal of Chemistry, 2015, 68(12), 1842-1853

Bis(3-methoxyphenyl)amine Raw materials

- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-

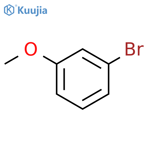

- 3-Bromoanisole

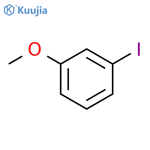

- 3-Iodoanisole

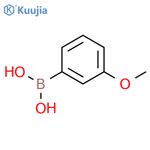

- 3-Methoxybenzeneboronic acid

- 3-Chloroanisole

Bis(3-methoxyphenyl)amine Preparation Products

Bis(3-methoxyphenyl)amine Gerelateerde literatuur

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

92248-06-1 (Bis(3-methoxyphenyl)amine) Gerelateerde producten

- 20440-94-2(4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline)

- 5961-59-1(4-Methoxy-N-methylaniline)

- 15799-79-8(N,N-Dimethyl-m-anisidine)

- 14318-66-2(3-Methoxy-N-methylaniline)

- 101-64-4(1-N-(4-methoxyphenyl)benzene-1,4-diamine)

- 101-70-2(4,4'-Dimethoxydiphenylamine)

- 701-56-4(4-Methoxy-N,N-dimethylaniline)

- 1208-86-2(4-Methoxy-N-phenylaniline)

- 101-16-6(3-Methoxydiphenylamine)

- 4316-51-2(4-Methoxytriphenylamine)